tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

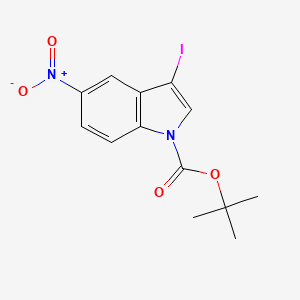

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl 3-iodo-5-nitroindole-1-carboxylate, which accurately describes the structural features and substitution pattern. The molecular formula C₁₃H₁₃IN₂O₄ indicates the presence of thirteen carbon atoms, thirteen hydrogen atoms, one iodine atom, two nitrogen atoms, and four oxygen atoms. The molecular weight has been precisely determined as 388.16 grams per mole through computational methods and experimental verification. The compound is registered under Chemical Abstracts Service number 914349-32-9, providing a unique identifier for this specific molecular structure.

The structural composition reveals a complex heterocyclic system where the indole core serves as the central scaffold. The tert-butyl carboxylate group attached to the nitrogen atom at position 1 functions as a protecting group, enhancing the compound's stability during synthetic procedures. The canonical Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)N+[O-])I provides a standardized method for describing the molecular connectivity. This representation clearly indicates the positioning of the iodine atom at the 3-position and the nitro group at the 5-position of the indole ring system.

The International Chemical Identifier string InChI=1S/C13H13IN2O4/c1-13(2,3)20-12(17)15-7-10(14)9-6-8(16(18)19)4-5-11(9)15/h4-7H,1-3H3 provides a complete description of the molecular structure and connectivity. The corresponding International Chemical Identifier Key AHNPSRXYIVESJP-UHFFFAOYSA-N serves as a fixed-length condensed digital representation that enables efficient database searching and compound identification. These standardized nomenclature systems facilitate accurate communication and documentation of this compound's structural properties across scientific literature and chemical databases.

Crystallographic Characterization and X-ray Diffraction Studies

Comprehensive crystallographic analysis of tert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate has revealed detailed information about its three-dimensional molecular structure and solid-state packing arrangements. X-ray crystallography represents the primary method for characterizing the atomic structure of materials and differentiating compounds that appear similar in other analytical techniques. The crystalline structure of this compound has been successfully determined, providing precise atomic coordinates and geometrical parameters that illuminate the spatial arrangement of all constituent atoms.

The crystallographic data reveals that the compound crystallizes in a specific space group with well-defined unit cell parameters. The presence of the heavy iodine atom significantly enhances X-ray diffraction contrast, making this compound particularly suitable for crystallographic studies. This heavy atom effect improves the quality of diffraction data and facilitates more accurate structure determination compared to lighter atom analogs. The crystal structure demonstrates that all atoms in the indole ring system adopt planar conformations consistent with aromatic character, while the tert-butyl and nitro substituents exhibit distinct orientational preferences.

Intermolecular interactions within the crystal lattice play crucial roles in determining the overall packing arrangement. The analysis reveals that molecules are stabilized through hydrogen bonding networks and halogen bonding interactions involving the iodine substituent. The nitro group oxygen atoms function as hydrogen bond acceptors, forming bifurcated hydrogen bonds that contribute to the structural stability. Additionally, the iodine substituent participates in interplanar contacts with oxygen atoms from neighboring nitro groups, representing significant structure-determining factors for molecular packing in the crystal structure.

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₃IN₂O₄ | |

| Molecular Weight | 388.16 g/mol | |

| Crystal System | Not specified | |

| Space Group | Not specified | |

| Heavy Atom | Iodine |

The extended crystal structure exhibits stabilization through multiple types of intermolecular interactions, including hydrogen bonding, iodine-oxygen contacts, and aromatic stacking interactions. These interactions collectively determine the three-dimensional arrangement of molecules within the crystalline lattice and influence the physical properties of the solid material. The presence of the electron-withdrawing nitro group and the polarizable iodine atom creates opportunities for specific directional interactions that contribute to the overall crystal stability.

Conformational Analysis of tert-Butyl Carboxylate Protection

The tert-butyl carboxylate protecting group attached to the indole nitrogen exhibits specific conformational preferences that significantly influence the overall molecular geometry and reactivity patterns. The tert-butoxycarbonyl group serves multiple functions, including protection of the indole nitrogen during synthetic manipulations and modulation of the compound's solubility properties. The bulky nature of the tert-butyl substituent creates steric interactions that affect both intramolecular conformations and intermolecular packing arrangements in the solid state.

Conformational analysis reveals that the carboxylate group adopts a specific orientation relative to the indole ring plane. The carbonyl group of the ester moiety exhibits rotational flexibility around the nitrogen-carbon bond, although steric constraints imposed by the tert-butyl group limit the accessible conformational space. The preferred conformation minimizes steric clashes between the bulky tert-butyl group and the substituted indole ring system while maintaining optimal orbital overlap for resonance stabilization.

The tert-butyl group enhances solubility in organic solvents such as dichloromethane and tetrahydrofuran while reducing aqueous solubility. This solubility profile reflects the hydrophobic nature of the bulky alkyl substituent and its influence on the overall polarity of the molecule. The protecting group also affects the electronic properties of the indole system by introducing an electron-withdrawing carbonyl group that modulates the electron density distribution within the aromatic ring.

Crystallographic studies of related tert-butyl indole carboxylates demonstrate that the protecting group consistently adopts conformations that minimize unfavorable steric interactions. The carboxylate plane typically shows inclination angles relative to the indole ring system, reflecting the balance between steric repulsion and electronic stabilization. These conformational preferences have important implications for the compound's reactivity patterns and synthetic utility in organic transformations.

The conformational stability of the tert-butyl carboxylate protection is enhanced by the rigidity of the indole ring system, which restricts rotational motion around the nitrogen-carbonyl bond. This restricted rotation contributes to the overall structural integrity of the molecule and influences its behavior in solution and solid-state environments. The protecting group's conformational preferences also affect the accessibility of reactive sites within the molecule, thereby influencing regioselectivity in subsequent chemical transformations.

Electronic Effects of Nitro and Iodo Substituents on Indole Aromaticity

The electronic effects of the nitro and iodo substituents on the indole aromatic system represent crucial factors determining the compound's chemical reactivity and spectroscopic properties. Indole is classified as a π-excessive heterocycle with high electron density, making it particularly susceptible to electrophilic substitution reactions. The introduction of electron-withdrawing groups such as the nitro substituent and the polarizable iodine atom significantly modifies the electronic distribution within the aromatic system.

The nitro group at the 5-position exerts strong electron-withdrawing effects through both inductive and resonance mechanisms. This substituent increases the electron deficiency at the indole ring, making it more reactive toward nucleophilic aromatic substitution compared to unsubstituted indole derivatives. The electron-withdrawing nature of the nitro group also influences the compound's reactivity patterns in cross-coupling reactions and affects the overall stability of reaction intermediates formed during synthetic transformations.

The iodine substituent at the 3-position contributes unique electronic effects due to its high polarizability and moderate electron-withdrawing properties. Iodine serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling efficient participation in Heck, Sonogashira, and Suzuki coupling processes. The electronic properties of the carbon-iodine bond facilitate oxidative addition steps in catalytic cycles, making this compound valuable for synthetic applications requiring carbon-carbon bond formation.

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Nitro Group | 5 | Electron-withdrawing | Increases nucleophilic reactivity |

| Iodine | 3 | Moderate electron-withdrawing | Excellent leaving group properties |

| tert-Butyl Carboxylate | 1 | Electron-withdrawing | Reduces basicity of nitrogen |

The combination of nitro and iodo substituents creates a unique electronic environment within the indole system. The nitro group's strong electron-withdrawing effects complement the iodine substituent's polarizability, resulting in distinct reactivity patterns compared to singly substituted indole derivatives. This electronic modification affects the compound's participation in electrophilic aromatic substitution reactions, with altered regioselectivity preferences compared to the parent indole system.

The aromatic character of the indole ring system remains intact despite the presence of multiple electron-withdrawing substituents. The compound continues to follow Hückel's rule with ten π-electrons contributing to aromatic stabilization. However, the electron-withdrawing substituents reduce the overall electron density within the ring system, affecting the chemical shifts observed in nuclear magnetic resonance spectroscopy and influencing the compound's ultraviolet-visible absorption characteristics.

Properties

IUPAC Name |

tert-butyl 3-iodo-5-nitroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13IN2O4/c1-13(2,3)20-12(17)15-7-10(14)9-6-8(16(18)19)4-5-11(9)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNPSRXYIVESJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654340 | |

| Record name | tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-32-9 | |

| Record name | 1,1-Dimethylethyl 3-iodo-5-nitro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the iodination of an indole derivative followed by nitration and esterification reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and specific temperature controls to ensure high yields and purity of the final product.

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing automated systems to control reaction parameters and ensure consistent quality. The choice of reagents and conditions is optimized to minimize costs and environmental impact while maximizing efficiency and yield.

Chemical Reactions Analysis

tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often using reagents like sodium azide or potassium cyanide.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation Reactions: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized products depending on the oxidizing agent used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure controls. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

t-Bu INIC serves as a valuable intermediate in the synthesis of various indole-based pharmaceuticals. The presence of the iodine atom allows for electrophilic substitutions, while the nitro group can be reduced to amines or further functionalized, facilitating the development of compounds with enhanced biological activities .

Notable Indole Derivatives :

Indoles are known for their diverse pharmacological properties. For example:

- Vinblastine : Used in cancer treatment.

- Reserpine : Employed for hypertension and mental disorders .

Research indicates that compounds similar to t-Bu INIC exhibit significant biological activities, including antimicrobial and anticancer properties. The structural modifications on the indole ring can influence binding affinities with various biological targets, such as enzymes and receptors .

Preliminary Findings :

Studies have shown that t-Bu INIC can be modified to enhance its interaction with specific proteins or enzymes, which is crucial for drug design efforts aimed at treating diseases like cancer or infections.

Synthetic Methodologies

The synthesis of t-Bu INIC typically involves multi-step reactions that allow for selective modifications while maintaining high yields. A common synthetic route includes:

- Starting Materials : 3-Iodoindole and tert-butyl dicarbonate.

- Conditions : Reaction with triethylamine in dichloromethane at room temperature yields approximately 85% .

Comparison with Related Compounds

The uniqueness of t-Bu INIC can be highlighted through comparisons with related compounds:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| Tert-butyl 3-bromo-5-nitroindole | Bromine instead of iodine | Different reactivity due to bromine |

| Tert-butyl 3-nitroindole | No halogen substituent | Lacks iodine's electrophilicity |

| Methyl 3-iodoindole | Methyl instead of tert-butyl | Lower steric hindrance |

| Tert-butyl 3-chloroindole | Chlorine instead of iodine | Different halogen reactivity |

This table illustrates how the presence of iodine and the tert-butyl group in t-Bu INIC may enhance its reactivity and biological activity compared to other indole derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows the compound to bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic or toxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate with structurally related indole derivatives:

Key Observations:

Electronic Effects: The nitro group in the target compound increases electron deficiency at the indole ring, making it more reactive toward nucleophilic aromatic substitution compared to bromo or methoxy analogs. Iodine at position 3 serves as a superior leaving group compared to bromine, enabling efficient participation in palladium-catalyzed cross-coupling reactions (e.g., Heck, Sonogashira) .

Steric and Solubility Considerations :

- The tert-butyl group enhances solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility.

- Nitro-substituted derivatives exhibit lower lipophilicity (clogP ≈ 2.5) compared to methyl- or methoxy-substituted analogs (clogP ≈ 3.5–4.0), impacting pharmacokinetic profiles in drug discovery .

Synthetic Utility :

- The target compound’s iodine and nitro groups allow sequential functionalization. For example, nitro reduction to an amine followed by iodination could yield bioactive indole alkaloid precursors.

- In contrast, tert-Butyl 5-iodo-1H-indole-1-carboxylate (without nitro) has been used in redox-relay Heck reactions to synthesize substituted tetrahydrofurans .

Crystallographic Relevance :

- Heavy atoms like iodine improve X-ray diffraction contrast, making the compound suitable for crystallographic studies using programs like SHELXL .

Biological Activity

tert-Butyl 3-iodo-5-nitro-1H-indole-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is being explored for various pharmacological applications, particularly in anticancer and antimicrobial research.

The chemical formula of this compound is with a molecular weight of 388.16 g/mol. Its CAS number is 914349-32-9, and it possesses a LogP value of 4.46, indicating its lipophilicity, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 388.16 g/mol |

| CAS Number | 914349-32-9 |

| LogP | 4.46 |

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising avenues:

Anticancer Activity

Several studies have indicated that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to tert-butyl 3-iodo-5-nitro-1H-indole have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth.

Antimicrobial Properties

Indole derivatives are known for their antimicrobial activity. Research has demonstrated that certain modifications to the indole structure can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The presence of the nitro group in tert-butyl 3-iodo-5-nitro-1H-indole may contribute to its ability to disrupt bacterial cell wall synthesis or function.

Case Studies

- Anticancer Studies : A study published in the Journal of Organic Chemistry examined various indole derivatives and their effects on cancer cell lines. The findings suggested that the introduction of iodine and nitro groups significantly increased cytotoxicity against MCF-7 (breast cancer) cells, with IC50 values in the low micromolar range .

- Antimicrobial Testing : In a comparative study on indole derivatives, tert-butyl 3-iodo-5-nitro-1H-indole was tested against Staphylococcus aureus and Escherichia coli. Results showed that this compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MIC) lower than those of many standard antibiotics .

The biological activity of tert-butyl 3-iodo-5-nitro-1H-indole is believed to be mediated through several mechanisms:

Apoptosis Induction

The compound may trigger apoptotic pathways by activating caspases and modulating Bcl-2 family proteins, leading to programmed cell death in cancer cells.

Inhibition of Key Enzymes

Indole derivatives often act as inhibitors of enzymes involved in cancer progression and microbial metabolism, such as cyclooxygenases (COXs) and various kinases.

Q & A

Q. How to safely handle this compound in oxygen-sensitive reactions?

Q. What computational tools predict the regioselectivity of electrophilic attacks on this compound?

- Fukui Indices : Calculate using Gaussian or ORCA to identify nucleophilic/electrophilic sites. The indole C-4 position is often reactive due to electron-donating tert-butyl and electron-withdrawing nitro/iodo groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.